2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNIUZKXMCFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655021 | |
| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915019-52-2 | |
| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 6-Bromoquinolin-4-ol
The initial step introduces a nitro group at the 3-position of 6-bromoquinolin-4-ol (1). Nitration is typically performed using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 6-bromo-3-nitroquinolin-4-ol (2).
Reaction Conditions
Chlorination of 6-Bromo-3-nitroquinolin-4-ol
Chlorination replaces the hydroxyl group with chlorine to enhance reactivity. Phosphorus oxychloride (POCl₃) is employed under reflux, producing 6-bromo-4-chloro-3-nitroquinoline (3).
Reaction Conditions
Alkylation with 2-(4-Nitrophenyl)-2-methylpropanenitrile
The chlorinated intermediate (3) undergoes nucleophilic aromatic substitution with 2-(4-nitrophenyl)-2-methylpropanenitrile (4) in the presence of a base. This step forms 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (5).
Reaction Conditions
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group in (5) to an amine. Palladium on carbon (Pd/C) with H₂ or SnCl₂ in HCl is commonly used, yielding 2-(4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (6).
Reaction Conditions
Alternative Route via Pre-functionalized Intermediates
Coupling with 2-(4-Aminophenyl)-2-methylpropanenitrile
A streamlined approach reacts 6-bromo-4-chloroquinoline (7) with 2-(4-aminophenyl)-2-methylpropanenitrile (8) under basic conditions. This one-step substitution avoids nitration and reduction but requires precise stoichiometry.
Reaction Conditions
Optimization and Challenges
Nitration Positional Selectivity
Controlling nitration at the 3-position is challenging due to competing 5- and 8-substitution. Low temperatures (0–5°C) and diluted HNO₃ improve regioselectivity.
Chlorination Efficiency
Excess POCl₃ and catalytic DMF ensure complete conversion of the hydroxyl group. Incomplete chlorination leads to side products during alkylation.
Reduction Side Reactions
Over-reduction of the quinoline ring during nitro-to-amine conversion is mitigated by using mild conditions (e.g., H₂ at 1 atm).
Analytical Validation
Intermediates and the final product are characterized via:
-
1H NMR : Distinct peaks for the amine (-NH₂, δ 5.8–6.2 ppm) and cyano groups (-C≡N, δ 1.2–1.5 ppm).
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Mass Spectrometry : Molecular ion peaks at m/z 381.27 (final product) and 411.3 (nitro intermediate).
Industrial Applications and Derivatives
The compound serves as a precursor to imidazo[4,5-c]quinoline derivatives, such as NVP-BEZ235, a dual mTOR/PI3K inhibitor. Scalability is demonstrated in patents using continuous flow reactors for chlorination and alkylation steps .
Chemical Reactions Analysis
2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing quinoline derivatives exhibit significant anticancer properties. The presence of the bromine atom and the amino group in the structure of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile enhances its potential as an anticancer agent. Research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that quinoline-based compounds effectively inhibited tumor growth in xenograft models, suggesting that this compound could have similar effects .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial and fungal infections. Research indicates that modifications to the quinoline ring can enhance antimicrobial efficacy.
Case Study: In vitro studies have shown that certain quinoline derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease pathways, including kinases and proteases. This inhibition can play a crucial role in therapeutic strategies against diseases such as cancer and neurodegenerative disorders.
Data Table: Potential Enzyme Targets
| Enzyme Type | Target Disease | Inhibition Effect |
|---|---|---|
| Kinases | Cancer | Significant |
| Proteases | Neurodegeneration | Moderate |
Mechanism of Action
The mechanism of action of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interfere with microbial enzymes, making it a potential antimicrobial agent .
Comparison with Similar Compounds
2-(4-((6-Iodo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
- Substituents : Iodo (position 6), nitro (position 3).
- Molecular Formula : C₁₉H₁₆IN₅O₂.
- Key Differences: Replacement of bromine with iodine increases molecular weight (MW: 497.27 g/mol) and alters lipophilicity. The nitro group at position 3 reduces solubility compared to the amino group in the target compound.
- Application: Primarily a precursor for further reduction to amino derivatives .
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
- Substituents : Bromo (position 6), nitro (position 3).
- Molecular Formula : C₁₉H₁₆BrN₅O₂.
- Key Differences: The nitro group at position 3 is a precursor to the amino group in the target compound. This intermediate is crucial for synthesizing NVP-BEZ235 derivatives, which are potent dual PI3K/mTOR inhibitors .
Procyazine
- Structure: 2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile.
- Molecular Formula : C₁₀H₁₃ClN₆.
- Key Differences: Triazine core instead of quinoline; lacks bromine.
- Application : Herbicide, demonstrating the versatility of the 2-methylpropanenitrile group in agrochemicals .
Key Observations :
- Substituent Effects: The amino group at position 3 enhances solubility and hydrogen-bonding capacity compared to nitro-substituted analogues, critical for target binding in PI3K/mTOR inhibitors. Bromine at position 6 improves stability and bioavailability over iodine due to reduced steric hindrance .
- Synthetic Efficiency : The target compound’s synthesis achieves high yields (73%) through optimized nitration and substitution steps, whereas nitro-substituted derivatives require additional reduction steps .
Notes
- Discrepancies : incorrectly lists the molecular formula as "915019-52-2" (the CAS number); the correct formula (C₁₉H₁₇BrN₄) is verified in .
Biological Activity
2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, with the CAS number 915019-52-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications, particularly focusing on its activity as a receptor-interacting protein kinase 2 (RIPK2) inhibitor.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrN4 |
| Molecular Weight | 381.27 g/mol |
| CAS Number | 915019-52-2 |
| SMILES Notation | CC(C)(C#N)c1ccc(Nc2c(N)cnc3ccc(Br)cc23)cc1 |
The presence of bromine and amino groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the role of RIPK2 in immune signaling pathways. The inhibition of RIPK2 can modulate inflammatory responses, which is crucial in various disease states. Compound 14, a derivative closely related to our compound of interest, exhibited significant inhibition of RIPK2 with an IC50 value of 5.1 ± 1.6 nM, indicating strong binding affinity and selectivity towards this kinase .
In Vitro Studies
In vitro evaluations have demonstrated that compounds similar to this compound can effectively reduce the secretion of pro-inflammatory cytokines such as TNF-α in response to stimuli like MDP (Muramyl Dipeptide). This effect was observed in a dose-dependent manner, showcasing the compound's potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the quinoline and phenyl rings significantly influence biological activity. The presence of halogen atoms such as bromine enhances binding through halogen bonding interactions with target proteins, which is critical for the desired inhibition of RIPK2 .
Case Studies
- Inhibition Studies : In a study assessing various quinoline derivatives, it was found that compounds with similar structural motifs to our compound exhibited potent inhibition against RIPK2 and other kinases involved in inflammatory processes. The selectivity profile indicated that while some compounds inhibited multiple kinases, others maintained high specificity for RIPK2 .
- Therapeutic Potential : Research into the therapeutic applications of RIPK2 inhibitors has suggested their utility in treating autoimmune diseases and conditions characterized by excessive inflammation. The ability of these compounds to modulate immune responses positions them as promising candidates for drug development .
Q & A
Q. What are the recommended synthetic routes for 2-(4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile?
The synthesis typically involves multi-step reactions, including coupling of quinoline intermediates with aryl nitriles. A plausible route could include:
- Step 1 : Bromination of 3-aminoquinoline at the 6-position using bromine or N-bromosuccinimide under controlled conditions.
- Step 2 : Formation of the amino-phenyl intermediate via Buchwald-Hartwig amination or Ullmann coupling between 3-amino-6-bromoquinoline and 4-aminophenylacetonitrile derivatives.
- Step 3 : Introduction of the 2-methylpropanenitrile group via nucleophilic substitution or cyanoalkylation, optimized under inert atmosphere conditions (e.g., argon).
Methodological validation includes monitoring reaction progress via TLC/HPLC and purification via column chromatography or recrystallization .
Q. How is the crystal structure of this compound determined, and what key parameters define its molecular packing?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use a diffractometer (e.g., Stoe IPDS) with Mo-Kα radiation (λ = 0.71073 Å) and Gaussian absorption correction.
- Refinement : SHELXL (via Olex2 or similar software) for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or refined isotropically.
- Key Observations : The compound may adopt a monoclinic lattice (space group C2/c) with π-π stacking (3.8–4.2 Å between aromatic rings) and intermolecular hydrogen bonds (e.g., N–H⋯N or O–H⋯N), as seen in structurally related quinoline derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kα/mTOR kinases). The quinoline core and nitrile group may act as hydrogen bond acceptors/donors.
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME or pkCSM assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration. The bromine atom may influence pharmacokinetics (e.g., increased molecular weight, reduced clearance) .
Q. How do steric and electronic effects of the 2-methylpropanenitrile group influence reactivity?
- Steric Effects : The bulky 2-methyl group hinders planarization of the phenyl ring, reducing conjugation with the quinoline system. This is confirmed by dihedral angles >75° in analogous structures .
- Electronic Effects : The nitrile group withdraws electron density via inductive effects, polarizing the adjacent C–N bond and enhancing susceptibility to nucleophilic attack. IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and DFT calculations (Mulliken charges) validate this .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results)?
- Case Example : Discrepancies between expected J coupling constants (from X-ray torsion angles) and observed NMR splitting may arise from dynamic effects (e.g., rotameric equilibria).
- Resolution : Variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, cooling to 223 K may simplify splitting by freezing rotamers.
- Validation : Compare with solid-state NMR or correlate with SCXRD-derived dihedral angles .
Methodological Challenges and Solutions
Q. How to optimize crystallization conditions for high-quality diffraction data?
- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or THF/hexane.
- Additives : Introduce trace acetic acid to promote hydrogen-bonded networks.
- Temperature Control : Slow cooling (0.5°C/hr) from saturation temperature to minimize defects. Crystals with dimensions >0.3 mm³ are ideal for high-resolution (<1.0 Å) data .
Q. What analytical techniques confirm the absence of regioisomers during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
